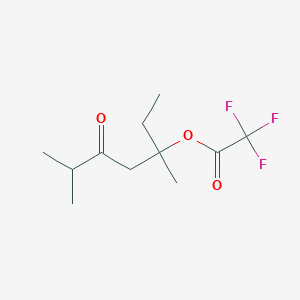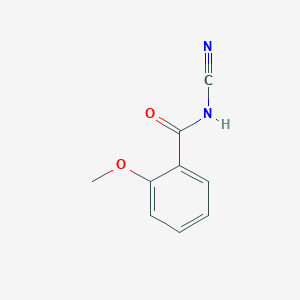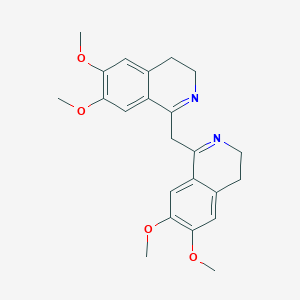
1,1'-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of methylene bridges connecting two 6,7-dimethoxy-3,4-dihydroisoquinoline units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two isoquinoline units. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolines, depending on the specific reaction and conditions used .
Scientific Research Applications
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
1,1’-Methylenebis(6,7-dimethoxy-3,4-dihydroisoquinoline) is unique due to the presence of the methylene bridge connecting two isoquinoline units. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
64150-16-9 |
|---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C23H26N2O4/c1-26-20-9-14-5-7-24-18(16(14)11-22(20)28-3)13-19-17-12-23(29-4)21(27-2)10-15(17)6-8-25-19/h9-12H,5-8,13H2,1-4H3 |
InChI Key |
GFYLZRBDNJQMOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=NCCC4=CC(=C(C=C43)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
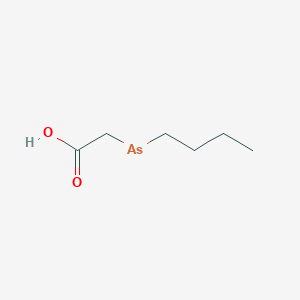
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
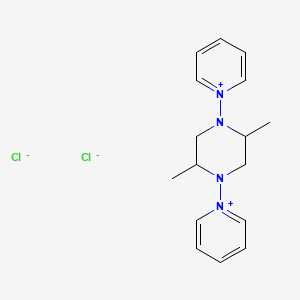

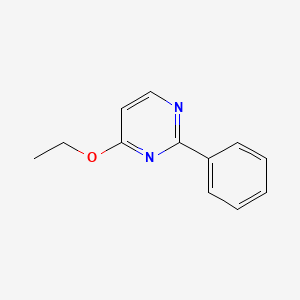
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
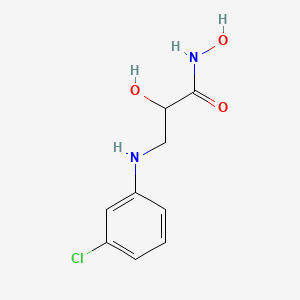
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

